molecular formula C12H9ClO3S B166868 Fenson CAS No. 80-38-6

Fenson

Cat. No.: B166868
CAS No.: 80-38-6
M. Wt: 268.72 g/mol
InChI Key: SPJOZZSIXXJYBT-UHFFFAOYSA-N
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Description

Fenson, also known as 4-chlorophenyl benzenesulfonate, is an organic compound with the molecular formula C12H9ClO3S. It is primarily used as an analytical standard in various scientific applications. The compound is characterized by its aromatic structure, which includes a chlorinated phenyl group and a benzenesulfonate group.

Biochemical Analysis

Biochemical Properties

Fenson acts as a central nervous system stimulant and is suspected to function as a gamma-aminobutyric acid-gated chloride channel antagonist . This compound interacts with gamma-aminobutyric acid receptors, inhibiting their normal function and leading to overstimulation of the nervous system. Additionally, this compound’s interaction with other proteins and enzymes involved in neurotransmission further amplifies its effects.

Cellular Effects

This compound has significant effects on various cell types, particularly neurons. By inhibiting gamma-aminobutyric acid receptors, this compound disrupts normal cell signaling pathways, leading to increased neuronal excitability. This disruption can affect gene expression and cellular metabolism, resulting in altered cellular functions and potentially leading to cell death in severe cases .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with gamma-aminobutyric acid receptors. This binding inhibits the normal inhibitory action of gamma-aminobutyric acid, leading to increased neuronal activity. Additionally, this compound may interact with other biomolecules, such as enzymes involved in neurotransmitter synthesis and degradation, further influencing neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy. Prolonged exposure to this compound can result in long-term changes in cellular function, including persistent alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild stimulation of the nervous system, while higher doses can lead to severe toxicity and adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant increase in toxicity. High doses of this compound can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and even death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into less toxic metabolites. These metabolic processes can influence the overall impact of this compound on cellular function and its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and overall impact on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound can be modulated by its localization, impacting its overall efficacy and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenson can be synthesized through the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester bond.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Fenson undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenol and benzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted phenols or amines.

    Oxidation: Products include oxidized derivatives of the aromatic ring.

    Reduction: Reduced forms of the aromatic ring.

    Hydrolysis: 4-chlorophenol and benzenesulfonic acid.

Scientific Research Applications

Fenson is widely used in scientific research due to its stability and well-defined chemical properties. Some of its applications include:

    Analytical Chemistry: Used as a standard for calibration in chromatographic techniques such as HPLC and GC.

    Environmental Studies: Employed in the analysis of environmental samples to detect and quantify pollutants.

    Pharmaceutical Research: Utilized in the synthesis and testing of new drug compounds.

    Material Science: Investigated for its potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorfenson: Similar structure but with different substituents on the aromatic ring.

    Carbendazim: Another benzenesulfonate compound with distinct biological activity.

    Benfluralin: A related compound used in agricultural applications.

Uniqueness

This compound’s uniqueness lies in its specific combination of a chlorinated phenyl group and a benzenesulfonate group, which imparts distinct chemical properties. Its stability and well-defined structure make it an ideal standard for analytical applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl) benzenesulfonate
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InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9ClO3S
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DSSTOX Substance ID

DTXSID6041973
Record name Fenson
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Molecular Weight

268.72 g/mol
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Physical Description

Colorless solid; Commercial product is off-white or pinkish; [HSDB]
Record name Fenson
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Solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Density

1.33
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Vapor Pressure

0.00000152 [mmHg]
Record name Fenson
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Color/Form

COLORLESS CRYSTALS

CAS No.

80-38-6
Record name 4-Chlorophenyl benzenesulfonate
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Record name FENSON
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Melting Point

62 °C
Record name 4-CHLOROPHENYL BENZENESULFONATE
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Synthesis routes and methods

Procedure details

In all cases examined, PcpB converted the substituted phenol to the corresponding hydroquinone. PCP and 2,3,5,6-tetrachlorophenol were converted to a compound with the same HPLC retention time as that of TeCH (Xun and Orser, 1991c). TeCH was confirmed as the end-product by GC/MS (data not shown). PcpB oxidized 2,4,6-triiodophenol (TIP) to a product with a retention time of 7.75 min. by GC analysis and mass spectrum consistent with that expected for 2,6-diiodo-p-hydroquinone (DIHQ, molecular formula of C6H4I2O2). The base peak was at M/Z 362 (M+), and major fragments were found at M/Z 235 (loss of I from 362), 207 (loss of CO from 235), and 108 (loss of 2 I from 362). The end product of 3,5-diiodo-4-hydroxylbenzonitrile was also identified as DIHQ because it shared the same retention time with DIHQ produced from TIP by HPLC analysis. Incubation of 2,3,6-trichlorophenol with PcpB yielded a product with a retention time of 4.65 min. by GC analysis and a mass spectrum consistent with that expected for 2,3,6-trichloro-p-hydroquinone (molecular formula of C6H3Cl3O2). The relative intensities of the peaks at M/Z 212 (base peak, M+), 214 (M+2), and 216 (M+4) are characteristic of a molecule containing 3 chlorine atoms, although the peak expected at M/Z 218 (M+6) was not observable. Major peaks were observed at M/Z 178 (loss of H35Cl from 214), M/Z 176 (loss of H35Cl from 212, H37Cl from 214), M/Z 150 (loss of CO from 178), and M/Z 148 (loss of CO from 1976).
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DIHQ
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DIHQ
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substituted phenol
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TeCH
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TeCH
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PcpB oxidized 2,4,6-triiodophenol
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[Compound]
Name
2,6-diiodo-p-hydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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